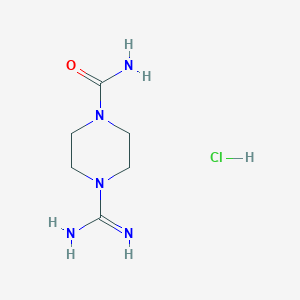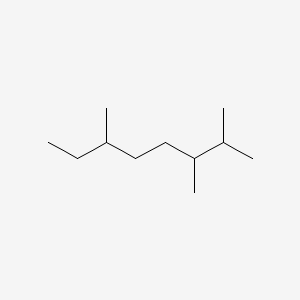
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is a chemical compound with the molecular formula C6H14ClN5O. It is known for its unique structure, which includes a piperazine ring substituted with carbamimidoyl and carboxylic acid amide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride typically involves the reaction of piperazine derivatives with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Carbamimidoyl-1-piperazinecarboxamide
- 4-Amidinopiperazine-1-carboxamide
- 4-Carbamimidoylpiperazine-1-carboxamide
Uniqueness
4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C6H14ClN5O |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-carbamimidoylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H |
InChI Key |
WYCHVJVTGYKERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=N)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)



![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)



![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
